molecular formula C15H11FN4O2 B2761856 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338689-81-8

1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2761856
CAS No.: 1338689-81-8
M. Wt: 298.277
InChI Key: SRIMTPBHPRDLRL-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 2-fluorobenzyl group at position 1 and a pyridin-2-yl moiety at position 3. This compound belongs to a broader class of 1,2,3-triazole-4-carboxylic acids, which are of interest due to their applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-pyridin-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-11-6-2-1-5-10(11)9-20-14(12-7-3-4-8-17-12)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIMTPBHPRDLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes. This reaction is highly efficient and can be carried out under mild conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole ring.

    Addition of the Pyridinyl Group: The pyridinyl group can be added through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated triazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl and pyridinyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Table 1: Comparison of Key Triazole Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (GP% or IC50) Synthesis Method Reference
Target Compound 2-fluorobenzyl, pyridin-2-yl C₁₅H₁₁FN₄O₂ 298.27 Under investigation Likely click chemistry
1-(2-Fluoro-5-methylphenyl)-5-(pyridin-2-yl)... 2-fluoro-5-methylphenyl, pyridin-2-yl C₁₆H₁₃FN₄O₂ 312.30 Not reported Not specified
1-(4-Fluoro-2-methylphenyl)-5-(pyridin-2-yl)... 4-fluoro-2-methylphenyl, pyridin-2-yl C₁₆H₁₃FN₄O₂ 312.30 Not reported Not specified
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)... 2-chloro-4-fluorobenzyl, pyridin-4-yl C₁₅H₁₀ClFN₄O₂ 332.72 Not reported Not specified
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-... 4-chlorophenyl, trifluoromethyl C₁₀H₅ClF₃N₃O₂ 295.61 GP = 68.09% (NCI-H522 lung cancer) Click chemistry
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole... thiazol-2-yl, methyl C₇H₆N₄O₂S 226.21 GP = 62.47% (NCI-H522) Not specified

Substituent Effects on Bioactivity

  • Pyridine Position : The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) may influence binding affinity due to differences in hydrogen bonding and π-π stacking. Pyridin-2-yl’s nitrogen at the ortho position could enhance interactions with target proteins compared to para-substituted analogs.
  • However, chloro-substituted derivatives (e.g., ) may exhibit stronger electron-withdrawing effects, altering reactivity.
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances antitumor activity (GP = 68.09%) by stabilizing negative charges and increasing metabolic resistance. The target compound lacks this group, suggesting its activity profile may differ .

Biological Activity

1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of fluorobenzyl and pyridinyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H11FN4O2C_{15}H_{11}FN_4O_2, with a molecular weight of 298.27 g/mol. The structure includes a triazole core that is critical for its biological activity.

The mechanism of action involves the interaction of the triazole ring with specific biological targets. This compound can inhibit various enzymes or receptors, potentially leading to therapeutic effects. The fluorobenzyl and pyridinyl groups may enhance binding affinity and specificity, allowing for more effective inhibition or activation of target pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, triazoles are known to inhibit the growth of fungi by interfering with ergosterol synthesis, which is crucial for fungal cell membrane integrity. In vitro assays have shown that similar compounds can effectively inhibit pathogenic strains, suggesting that this compound may possess comparable antimicrobial activity.

Anti-inflammatory Effects

Research indicates that compounds with a triazole structure can exhibit anti-inflammatory properties. For example, certain triazole derivatives have been shown to suppress cyclooxygenase (COX) activity, leading to reduced production of inflammatory mediators. The anti-inflammatory potential of this compound could be evaluated through assays measuring COX inhibition and cytokine production in vitro.

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The potential cytotoxic effects of this compound could be assessed using various cancer cell lines to determine its efficacy as an anticancer agent.

Research Findings and Case Studies

Several studies have explored the biological activity of triazole derivatives:

StudyCompoundBiological ActivityFindings
Triazole DerivativeAnti-inflammatoryInhibition of COX activity with IC50 values comparable to celecoxib
Triazole CompoundAntimicrobialEffective against various fungal strains in vitro
Triazole AnalogAnticancerInduced apoptosis in breast cancer cell lines

Case Study: Antimicrobial Evaluation

In a recent case study involving the evaluation of a series of triazole derivatives against fungal pathogens, it was found that compounds similar to this compound exhibited significant antifungal activity at low concentrations. The study employed standard disk diffusion methods and determined minimum inhibitory concentrations (MICs) against common fungal strains such as Candida albicans and Aspergillus niger.

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